Cas no 1481-27-2 (1-(4-fluoro-2-hydroxyphenyl)ethan-1-one)

1-(4-Fluoro-2-hydroxyphenyl)ethan-1-one is a fluorinated aromatic ketone with a hydroxyl substituent, offering unique reactivity and structural features for synthetic applications. Its combination of a ketone and phenolic group provides versatile functionalization potential, making it valuable in pharmaceutical and agrochemical intermediates. The fluorine atom enhances electron-withdrawing properties, influencing reactivity in electrophilic and nucleophilic substitutions. This compound is particularly useful in heterocyclic synthesis, where its hydroxyl group can participate in condensation or coupling reactions. High purity grades ensure consistent performance in research and industrial processes. Its stability under controlled conditions further supports its utility in multi-step synthetic routes.
1-(4-fluoro-2-hydroxyphenyl)ethan-1-one structure
1481-27-2 structure
Product Name:1-(4-fluoro-2-hydroxyphenyl)ethan-1-one
CAS No:1481-27-2
MF:C8H7FO2
MW:154.138386011124
MDL:MFCD00143203
CID:41452
PubChem ID:24870373
Update Time:2025-06-27

1-(4-fluoro-2-hydroxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4'-Fluoro-2'-hydroxyacetophenone
    • 1-(4-fluoro-2-hydroxyphenyl)ethanone
    • 2’-HYDROXY-4’-FLUOROACETOPHENONE
    • 4-Fluoro-2-Hydroxyacetophenone
    • Acetophenone,4'-fluoro-2'-hydroxy- (6CI,8CI)
    • 1-(2-Hydroxy-4-fluorophenyl)ethanone
    • 2-Acetyl-5-fluorophenol
    • 2-Hydroxy-4-fluoroacetophenone
    • 4'-Fluoro-2'-hydroxy
    • 1-(4-Fluoro-2-hydroxyphenyl)ethan-1-one
    • 4'-fluoro-2'-hydroxyacetophenone,1-(4-fluoro-2-hydroxyphenyl)ethanone
    • 4'-Fluoro-2'-hydroxyacetophenone98%
    • 4'-Fluoro-2'-hydroxyacetophenone 98%
    • 4-Fluoro-2-hydroxyacethophenone, 98%
    • Ethanone, 1-(4-fluoro-2-hydroxyphenyl)-
    • 1-(4-fluoro-2-hydroxy-phenyl)ethanone
    • 1-acetyl-4-fluoro-2-hydroxybenzene
    • 1-[2-hydroxy-4-fluorophenyl]ethanone
    • PubChem13252
    • KSC525O1B
    • 4'-fluoro-2'hydroxyacetophenone
    • 4/'-Fluoro-2/'-hydroxyacetophenone
    • EN300-67539
    • 1481-27-2
    • SY048694
    • NS00121974
    • BCP27027
    • FS-1050
    • AKOS005207270
    • FT-0602135
    • F0723
    • A15245
    • F0001-0527
    • AC-5482
    • AM758
    • DTXSID30371992
    • 4 inverted exclamation mark -Fluoro-2 inverted exclamation mark -hydroxyacetophenone
    • MFCD00143203
    • (2-hydroxy-4-fluoro phenyl)-1-ethanone
    • InChI=1/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H
    • 1-(4-fluoro-2-hydroxy-phenyl)-ethanone
    • HLTBTUXAMVOKIH-UHFFFAOYSA-N
    • CS-W018050
    • 4'-Flouro-2'-hydroxyacetophenone
    • 1-(4-fluoro-2-hydroxyphenyl)-ethanone
    • 2'-Hydroxy-4'-fluorophenyl methyl ketone
    • 4'-Fluoro-2'-hydroxyacetophenone, 98%
    • J-008443
    • CL8668
    • Z1080542132
    • SCHEMBL537488
    • DB-010014
    • 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one
    • MDL: MFCD00143203
    • Inchi: 1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
    • InChI Key: HLTBTUXAMVOKIH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(C)=O)=C(C=1)O
    • BRN: 2249799

Computed Properties

  • Exact Mass: 154.04300
  • Monoisotopic Mass: 154.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Crystals.
  • Density: 1.1850 (estimate)
  • Melting Point: 31-35 °C (lit.)
  • Boiling Point: 65°C 2mm
  • Flash Point: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • Refractive Index: 1.559
  • PSA: 37.30000
  • LogP: 1.73390
  • Solubility: Not determined

1-(4-fluoro-2-hydroxyphenyl)ethan-1-one Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

1-(4-fluoro-2-hydroxyphenyl)ethan-1-one Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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1-(4-fluoro-2-hydroxyphenyl)ethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1481-27-2)1-(4-fluoro-2-hydroxyphenyl)ethan-1-one
Order Number:A15245
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:02
Price ($):150.0/751.0
Email:sales@amadischem.com

1-(4-fluoro-2-hydroxyphenyl)ethan-1-one Related Literature

Additional information on 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one

Recent Advances in the Study of 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one (CAS: 1481-27-2): A Comprehensive Research Brief

The compound 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one (CAS: 1481-27-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The following sections provide a detailed overview of the current state of research, highlighting key discoveries and future directions.

Recent studies have explored the synthetic pathways for 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic method that significantly improves the efficiency of its synthesis, reducing byproduct formation and enhancing scalability. This advancement is critical for large-scale production, which is essential for further pharmacological testing and potential commercialization.

In terms of biological activity, 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one has shown promising results as an intermediate in the synthesis of bioactive molecules. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed its role in the development of kinase inhibitors, which are pivotal in targeting cancer pathways. The compound's unique structural features, including the fluorine substitution, contribute to its enhanced binding affinity and selectivity, making it a valuable scaffold for drug design.

Further investigations into the pharmacological properties of 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one have uncovered its potential anti-inflammatory and antimicrobial effects. A 2023 study in the European Journal of Pharmacology reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating chronic inflammatory diseases. Additionally, preliminary data from a separate study indicated antimicrobial activity against resistant bacterial strains, positioning it as a candidate for novel antibiotic development.

Despite these promising findings, challenges remain in the clinical translation of 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through rigorous preclinical testing. Recent efforts have focused on structural modifications to improve these parameters, as highlighted in a 2024 review article in Drug Discovery Today. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate progress in this area.

In conclusion, 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one (CAS: 1481-27-2) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its applications span from kinase inhibitors to anti-inflammatory agents, underscoring its broad therapeutic potential. Future research should prioritize addressing the current limitations and exploring its mechanisms of action in greater detail. This brief underscores the importance of continued investment in the study of this compound to unlock its full clinical potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1481-27-2)1-(4-fluoro-2-hydroxyphenyl)ethan-1-one
A15245
Purity:99%/99%
Quantity:100g/500g
Price ($):150.0/751.0
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